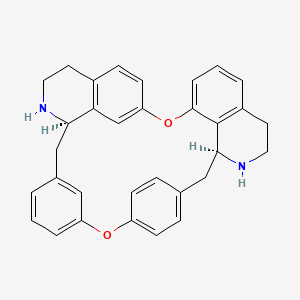

Oxyacanthan

Description

Structure

3D Structure

Properties

Molecular Formula |

C32H30N2O2 |

|---|---|

Molecular Weight |

474.6 g/mol |

IUPAC Name |

(1R,14S)-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18(33),19,21,24(32),25,27(31)-dodecaene |

InChI |

InChI=1S/C32H30N2O2/c1-3-22-17-26(5-1)35-25-10-7-21(8-11-25)18-30-32-24(14-16-34-30)4-2-6-31(32)36-27-12-9-23-13-15-33-29(19-22)28(23)20-27/h1-12,17,20,29-30,33-34H,13-16,18-19H2/t29-,30+/m1/s1 |

InChI Key |

MZSYZRMPLNZZJS-IHLOFXLRSA-N |

Isomeric SMILES |

C1CN[C@H]2CC3=CC=C(C=C3)OC4=CC=CC(=C4)C[C@@H]5C6=C(CCN5)C=CC(=C6)OC7=CC=CC1=C27 |

Canonical SMILES |

C1CNC2CC3=CC=C(C=C3)OC4=CC=CC(=C4)CC5C6=C(CCN5)C=CC(=C6)OC7=CC=CC1=C27 |

Origin of Product |

United States |

Occurrence, Distribution, and Phytochemical Profiling

Natural Sources and Botanical Origins

Oxyacanthine (B1194922) has been isolated from a variety of plant species across several families. Its distribution is primarily concentrated within specific genera known for producing isoquinoline (B145761) alkaloids.

While the name "oxyacanthine" suggests a primary origin from Crataegus oxyacantha (common hawthorn), this is a historical misnomer. Crataegus species are renowned for their rich content of flavonoids and proanthocyanidins, which are considered their principal active constituents. isnff-jfb.comresearchgate.net Phytochemical studies on C. oxyacantha extensively report compounds like hyperoside, rutin (B1680289), vitexin, chlorogenic acid, and various triterpenoids. isnff-jfb.comresearchgate.netisnff-jfb.com Although the plant's name is linked to the compound, oxyacanthine is not a major or commonly reported constituent of Crataegus species. The association is largely historical and does not reflect its primary phytochemical profile.

The genus Stephania is a significant source of bisbenzylisoquinoline alkaloids. Tubers of Stephania cepharantha are known to produce a complex mixture of these compounds, including the well-known cepharanthine (B1668398). nih.gov Oxyacanthine has been identified within this genus, co-occurring with other structurally similar alkaloids like berbamine (B205283) and isotetrandrine.

The most significant and well-documented sources of oxyacanthine belong to the family Berberidaceae, particularly the Berberis and Mahonia genera. Various studies have confirmed its presence in species such as Berberis vulgaris (Barberry), Berberis aristata, and Berberis asiatica. nih.govresearchgate.netresearchgate.net In these plants, oxyacanthine is one of several isoquinoline alkaloids. nih.gov Other genera from which oxyacanthine or its analogs have been extracted include Laurelia, Cocculus, and Xanthorhiza. nih.govnih.govnih.gov

Table 1: Documented Natural Sources of Oxyacanthine

| Family | Genus | Species Example(s) | Primary Plant Part |

| Berberidaceae | Berberis | B. vulgaris, B. aristata, B. asiatica, B. libanotica | Root, Bark |

| Berberidaceae | Mahonia | M. aquifolium, M. japonica | Root, Stem |

| Menispermaceae | Stephania | S. cepharantha | Tuber |

| Menispermaceae | Cocculus | C. pendulus, C. laurifolius | Root, Aerial Parts |

| Ranunculaceae | Xanthorhiza | X. simplicissima | Rhizome, Root |

| Atherospermataceae | Laurelia | L. sempervirens | Not Specified |

Qualitative and Quantitative Phytochemical Analysis in Plant Extracts

The analysis of plant extracts reveals that oxyacanthine is part of a complex mixture of secondary metabolites. Its identification and quantification are typically performed using chromatographic techniques like High-Performance Liquid Chromatography (HPLC). tandfonline.com

The chemical profile of a plant containing oxyacanthine varies significantly depending on the genus.

Berberis and Mahonia Species: In these genera, oxyacanthine is consistently found alongside a suite of other isoquinoline alkaloids. The most prominent of these is often berberine (B55584), followed by berbamine, palmatine (B190311), and jatrorrhizine. nih.govbioline.org.brresearchgate.net Besides alkaloids, these plants also contain flavonoids such as rutin and quercetin, as well as phenolic acids. researchgate.netresearchgate.net

Crataegus Species: As previously noted, the phytochemical landscape of C. oxyacantha is dominated by non-alkaloidal compounds. Extracts are rich in flavonoids (e.g., quercetin, hyperoside, rutin, vitexin), phenolic acids (e.g., chlorogenic acid, caffeic acid), and triterpenoids (e.g., oleanolic acid, ursolic acid). isnff-jfb.comisnff-jfb.comsciopen.com

Stephania Species: These plants are characterized by a high diversity of bisbenzylisoquinoline alkaloids, where oxyacanthine co-exists with compounds like cepharanthine, cycleanine, and berbamine. nih.gov

Table 2: Major Co-occurring Secondary Metabolites with Oxyacanthine in Berberis Species

| Chemical Class | Compound Name(s) |

| Bisbenzylisoquinoline Alkaloids | Berbamine, Aromoline |

| Protoberberine Alkaloids | Berberine, Palmatine, Jatrorrhizine, Columbamine |

| Aporphine Alkaloids | Magnoflorine |

| Flavonoids | Rutin, Quercetin |

Table 3: Primary Secondary Metabolites Identified in Crataegus oxyacantha

| Chemical Class | Compound Name(s) |

| Flavonoids | Hyperoside, Rutin, Vitexin, Quercetin, Isoquercitrin |

| Phenolic Acids | Chlorogenic acid, Caffeic acid |

| Triterpenoids | Oleanolic acid, Ursolic acid, Betulinic acid |

| Proanthocyanidins | Epicatechin, Procyanidin B2 |

The concentration of oxyacanthine and its co-occurring metabolites is not uniform. Significant variability exists based on the specific species, the part of the plant analyzed, and the geographical origin.

Research on Berberis species demonstrates this chemodiversity. A comparative study of Berberis thunbergii and Berberis vulgaris found that B. thunbergii had a higher concentration of oxyacanthine, jatrorrhizine, and berberine, while B. vulgaris contained more palmatine and berbamine. tandfonline.com Within a single plant, the highest concentration of alkaloids in Berberis species is typically found in the root and bark tissues compared to the leaves or fruits. nih.govredalyc.org The total alkaloid content can also vary based on environmental factors and habitat. redalyc.org

Similarly, studies on Crataegus oxyacantha show phytochemical variation across different plant parts. One analysis reported that extracts from berries had the highest concentration of total flavonoids and phenolic acids, while extracts from young shoots also showed significant antioxidant activity, indicating a different polyphenolic profile. cabidigitallibrary.org This variability underscores the importance of precise botanical identification and selection of plant material in phytochemical research.

Extraction, Isolation, and Purification Methodologies

Advanced Extraction Techniques for Oxyacanthine (B1194922) and Related Compounds

The efficient extraction of oxyacanthine from plant matrices is a critical first step in its study. Various techniques, ranging from conventional solvent-based methods to more advanced, greener technologies, have been explored to maximize yield and purity.

Optimization of Solvent-Based Extraction Parameters

Conventional solvent extraction remains a widely used method for obtaining oxyacanthine. nih.gov The effectiveness of this technique is highly dependent on several key parameters that must be carefully optimized to ensure maximum extraction efficiency.

Solvent Type and Concentration: The choice of solvent is paramount. Alcohols, such as methanol (B129727) and ethanol (B145695), are frequently used for extracting alkaloids like oxyacanthine. chempap.orgphcogcommn.org Studies have shown that aqueous mixtures of these solvents can also be effective. For instance, a study on the extraction of phenolic compounds from mint revealed that increasing the methanol concentration in a methanol-water mixture enhanced the extraction of total phenolics and flavonoids. phcogcommn.org Similarly, the use of 80% ethanol has been reported for the microwave-assisted extraction of berberine (B55584), a related alkaloid, from Berberis aristata. journalejmp.com The polarity of the solvent plays a crucial role, and a solvent's ability to solubilize the target compound while leaving impurities behind is a key consideration. nih.gov

Temperature: Higher temperatures generally increase the solubility of the compound and the solvent's diffusion rate, which can enhance extraction efficiency. indianchemicalsociety.com However, elevated temperatures can also lead to the degradation of thermolabile compounds like oxyacanthine. indianchemicalsociety.com Therefore, an optimal temperature must be determined to balance extraction yield with compound stability.

Time: The duration of the extraction process also influences the yield. Longer extraction times can lead to a more complete extraction, but there is a point of diminishing returns after which the yield no longer significantly increases. csic.es Prolonged extraction times can also increase energy consumption and the risk of compound degradation. csic.es

Solid-to-Solvent Ratio: The ratio of the plant material to the volume of solvent is another critical parameter. A lower solid-to-liquid ratio, meaning a larger volume of solvent, can provide a greater concentration gradient, facilitating the transfer of the analyte from the solid matrix to the solvent. mdpi.com However, using an excessively large volume of solvent can be costly and lead to a more dilute extract, requiring more energy for concentration.

An illustrative example of parameter optimization is the extraction of bioactive compounds from Eucalyptus marginata leaves, where a ternary mixture of 27% CO2, 55% ethanol, and 18% water was found to be optimal. csic.es

| Parameter | General Effect on Extraction | Considerations |

| Solvent Type | Polarity should match the target compound. | Miscibility with the compound, cost, and safety. phcogcommn.orgindianchemicalsociety.com |

| Solvent Concentration | Affects the polarity and solvating power of the extraction medium. | Optimization is needed to maximize yield. phcogcommn.org |

| Temperature | Higher temperatures generally increase solubility and diffusion. | Risk of degradation of heat-sensitive compounds. indianchemicalsociety.com |

| Time | Longer duration can increase yield up to a certain point. | Energy consumption and potential for compound degradation. csic.es |

| Solid-to-Solvent Ratio | A lower ratio can enhance mass transfer. | Cost of solvent and subsequent concentration steps. mdpi.com |

Modern and Green Extraction Technologies

In recent years, there has been a shift towards more environmentally friendly and efficient extraction methods. mdpi.com These "green" technologies offer several advantages over conventional methods, including reduced solvent consumption, shorter extraction times, and higher yields. sciopen.comscialert.net

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, leading to the disruption of plant cells and enhanced release of bioactive compounds. journalejmp.comsciopen.com This technique is known for its speed and efficiency. indianchemicalsociety.comscialert.net The process is influenced by factors such as microwave power, extraction time, and solvent type. sciopen.com For example, MAE has been successfully used to extract berberine from Berberis aristata using 80% ethanol. journalejmp.com

Ultrasonic-Assisted Extraction (UAE): UAE, or sonication, employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates localized high pressure and temperature, causing cell wall disruption and facilitating the release of intracellular contents. mdpi.commdpi.com This method is considered a cost-effective and green technology that can significantly accelerate the extraction process without degrading the target compounds. mdpi.com Optimization of parameters like ultrasonic power, frequency, temperature, and time is crucial for maximizing efficiency. mdpi.com

Supercritical Fluid Extraction (SFE): SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. ajgreenchem.comnih.gov Supercritical fluids possess properties of both liquids and gases, allowing them to diffuse easily into the plant matrix and dissolve the target compounds. ajgreenchem.com By manipulating pressure and temperature, the solvating power of the supercritical fluid can be precisely controlled, enabling selective extraction. nih.gov The addition of a co-solvent, such as ethanol, can further enhance the extraction of more polar compounds. nih.gov SFE is considered a green technology due to the use of non-toxic and readily available CO2, which can be easily removed from the extract. ajgreenchem.com

| Technology | Principle | Advantages | Key Parameters |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and disrupt plant cells. sciopen.com | Reduced extraction time, lower solvent consumption, higher yields. indianchemicalsociety.comscialert.net | Microwave power, time, solvent type, temperature. sciopen.com |

| Ultrasonic-Assisted Extraction (UAE) | Employs sound waves to create cavitation, disrupting cell walls. mdpi.commdpi.com | Cost-effective, accelerated extraction, suitable for thermolabile compounds. mdpi.com | Ultrasonic power, frequency, time, temperature, solvent. mdpi.com |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as a selective solvent. ajgreenchem.com | Green solvent, high selectivity, easy solvent removal. ajgreenchem.com | Pressure, temperature, co-solvent, flow rate. ajgreenchem.comnih.gov |

Chromatographic and Non-Chromatographic Isolation Strategies

Following extraction, the crude extract containing oxyacanthine and other compounds must undergo further separation and purification. Chromatographic techniques are the cornerstone of this process. nih.gov

Preparative Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex)

Preparative column chromatography is a fundamental technique for the large-scale separation of compounds from a mixture. sorbtech.comvbspu.ac.in

Silica Gel Chromatography: Silica gel is a polar stationary phase that is widely used for the separation of alkaloids. sorbtech.com The separation is based on the differential adsorption of the compounds to the silica gel. A less polar mobile phase is typically used to elute the less polar compounds first, followed by a gradual increase in the polarity of the mobile phase to elute the more polar compounds. This technique has been used for the initial fractionation of plant extracts containing alkaloids. ethnobotanyjournal.orgresearchgate.net

Sephadex Chromatography: Sephadex is a size-exclusion chromatography medium that separates molecules based on their size. nih.gov Larger molecules are excluded from the pores of the Sephadex beads and therefore elute first, while smaller molecules can enter the pores and have a longer retention time. This technique can be useful for separating oxyacanthine from other compounds of different molecular weights.

High-Performance Liquid Chromatography (HPLC) for Fractionation and Purification

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique that offers high resolution and efficiency in separating complex mixtures. openaccessjournals.comchromatographyonline.com

Semi-preparative HPLC: This technique is often used for the final purification of compounds that have been partially purified by other methods. nih.gov It utilizes columns with a larger diameter than analytical columns, allowing for the injection of larger sample volumes. rssl.comlcms.cz By carefully selecting the stationary phase (e.g., C18) and optimizing the mobile phase composition, it is possible to achieve high purity of the target compound. austinpublishinggroup.comphcogres.com For instance, semi-preparative HPLC was used to fractionate an extract of Annickia chlorantha, leading to the isolation of several alkaloids. austinpublishinggroup.com

Countercurrent Chromatography Techniques

Countercurrent chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby eliminating issues such as irreversible adsorption of the sample. nih.govmdpi.com

This method relies on the partitioning of solutes between two immiscible liquid phases, one of which is stationary while the other is mobile. aocs.orgchromatographyonline.com CCC is particularly well-suited for the separation of natural products, including alkaloids. nih.govmdpi.com The choice of the biphasic solvent system is crucial for a successful separation, and the partition coefficient (k) of the target compound should ideally be in the range of 0.5 to 2. mdpi.com High-speed countercurrent chromatography (HSCCC) is a popular form of this technique. chromatographyonline.com

| Technique | Principle | Stationary Phase | Mobile Phase | Application for Oxyacanthine |

| Silica Gel Chromatography | Adsorption | Polar (Silica Gel) | Non-polar to polar solvents | Initial fractionation of crude extracts. ethnobotanyjournal.orgresearchgate.net |

| Sephadex Chromatography | Size-Exclusion | Porous gel beads (Sephadex) | Aqueous or organic solvents | Separation based on molecular size. nih.gov |

| Semi-preparative HPLC | Partition/Adsorption | Various (e.g., C18) | Optimized solvent mixture | Final purification to high purity. nih.govaustinpublishinggroup.com |

| Countercurrent Chromatography (CCC) | Liquid-Liquid Partition | One phase of an immiscible liquid pair | The other immiscible liquid phase | Separation without a solid support, good for sensitive compounds. nih.govmdpi.com |

Purity Assessment and Yield Optimization Protocols

The accurate identification and quantification of oxyacanthine, along with the maximization of its recovery from natural sources, are critical for research and potential applications. Purity assessment ensures the isolated compound is free from contaminants and structurally similar alkaloids, while yield optimization focuses on enhancing the efficiency of extraction and purification processes.

Purity Assessment

The assessment of oxyacanthine's purity relies on a combination of chromatographic and spectroscopic techniques. These methods are essential for distinguishing oxyacanthine from other co-extracted bisbenzylisoquinoline alkaloids, such as berbamine (B205283), which shares a close structural resemblance.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of oxyacanthine extracts. nih.govresearchgate.net HPLC systems coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS) allow for both quantification and tentative identification based on retention times and spectral data. tandfonline.com For instance, an HPLC-UV/MS method has been used to quantify oxyacanthine in Berberis thunbergii and Berberis vulgaris extracts, with quantification based on the response factor of a berbamine standard. tandfonline.com

Thin-Layer Chromatography (TLC) is also widely used for monitoring the progress of purification. plantsjournal.comgoogle.com The purity of fractions during isolation can be checked using specific solvent systems and visualizing agents like Dragendorff's reagent, which is used for detecting alkaloids. plantsjournal.comjcsp.org.pk

Spectroscopic Methods: Spectroscopic analysis is indispensable for the definitive structural confirmation and purity verification of oxyacanthine.

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of oxyacanthine, aiding in its identification within complex mixtures. jcsp.org.pk

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR has been employed to identify functional groups and confirm the structure of isolated alkaloids from Berberis species. nih.gov

A recent case study underscores the critical nature of rigorous purity assessment. Analysis of commercially supplied samples labeled "berbamine" revealed through NMR spectroscopy that they were actually oxyacanthine. This misidentification was definitively corrected by single-crystal X-ray diffraction analysis, which reported the crystal structure of oxyacanthine for the first time. researchgate.net

Table 1: HPLC Parameters for Alkaloid Analysis in Berberis Species

| Parameter | Condition | Reference |

|---|---|---|

| Column | Symmetry C8 (250 mm x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Isocratic system: 25 mM potassium phosphate (B84403) buffer (pH 3.5) – acetonitrile | researchgate.net |

| Detection | UV at 280 nm (for oxyacanthine/berbamine) | tandfonline.com |

| Alternative Column | Analytical C18 (4.6×250 mm, 5 μm) | nih.gov |

| Alternative Mobile Phase | Gradient: Solvent A (0.1% TFA in water) and Solvent B (methanol) | nih.gov |

Yield Optimization Protocols

Optimizing the yield of oxyacanthine involves refining extraction and purification conditions. Research has focused on solvent selection, extraction techniques, and process parameter adjustments.

Extraction Solvent and Conditions: The choice of solvent significantly impacts the extraction yield. Studies have compared various solvents, with hydroalcoholic mixtures often proving effective. For the extraction from Berberis vulgaris, a 30% methanol solution yielded approximately 3-4% oxyacanthine from the roots, while 30% ethanol yielded about 2%. google.com The extraction process often involves basifying the plant material with ammonia (B1221849) before extraction with an organic solvent like ethyl acetate, followed by an acid-base partitioning to separate tertiary alkaloids like oxyacanthine. google.comscienceopen.comgoogle.com

Advanced Extraction Techniques: Modern extraction methods are being explored to enhance efficiency and yield, representing a greener approach compared to traditional methods. nih.gov

Microwave-Assisted Extraction (MAE): MAE has been optimized for extracting alkaloids from Berberis roots. Using a multi-component analysis approach, including Response Surface Methodology (RSM), optimal conditions can be determined. For Berberis jaeschkeana, optimized MAE conditions involved using 100% methanol at pH 2.0, a microwave power of 598 W for 2 minutes, which resulted in a high yield of alkaloids like berberine and palmatine (B190311). nih.gov While this study did not specifically quantify oxyacanthine, the principles of optimizing parameters like solvent concentration, pH, microwave power, and irradiation time are directly applicable. nih.govresearchgate.net

Ultrasound-Assisted Extraction (UAE): UAE has been optimized using RSM for extracting bioactive compounds from Berberis crataegina. The study found that parameters such as ultrasound power, temperature, and time significantly affected the yield. scielo.br This technique holds potential for improving the extraction efficiency of oxyacanthine.

**Table 2: Extraction Yields of Oxyacanthine from *Berberis vulgaris***

| Plant Part | Solvent | Extraction Yield | Oxyacanthine Content of Extract | Reference |

|---|---|---|---|---|

| Roots | 30% Methanol | 6% | 3-4% | google.com |

| Roots | 30% Ethanol | 10% | 2% | google.com |

| Roots | Ethyl Acetate | 2% | Not specified | google.com |

| Stems | 30% Methanol | 5% | 2% | google.com |

| Stems | 30% Ethanol | <1% | Not specified | google.com |

| Stems | Ethyl Acetate | 1% | Not specified | google.com |

Structural Elucidation and Analytical Characterization

Spectroscopic Methods for Definitive Structure Determination

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone for the structural elucidation of natural products like oxyacanthan. su.se A suite of spectroscopic techniques is employed to piece together the molecular puzzle, each providing unique and complementary information. cuhk.edu.hk

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. researchgate.netemerypharma.comnih.gov For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for complete structural assignment. semanticscholar.org

1D NMR, including ¹H-NMR (proton) and ¹³C-NMR (carbon-13) spectra, reveals the chemical environment of each proton and carbon atom in the molecule. emerypharma.com The chemical shifts, signal multiplicities (splitting patterns), and integration values in the ¹H-NMR spectrum provide initial clues about the types of protons and their neighboring atoms. emerypharma.com

2D NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in establishing the connectivity between atoms. wikipedia.orgresearchgate.net

COSY identifies protons that are coupled to each other, typically on adjacent carbon atoms. emerypharma.comwikipedia.org

HSQC correlates directly bonded proton and carbon atoms. emerypharma.comwikipedia.org

HMBC reveals longer-range correlations between protons and carbons (typically 2-3 bonds away), which is critical for connecting different fragments of the molecule and assigning quaternary carbons (carbons with no attached protons). emerypharma.comresearchgate.net

Through the detailed analysis of these NMR spectra, the complete structural connectivity and relative stereochemistry of this compound can be determined. numberanalytics.com

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound (Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used. The following is a generalized representation based on published data.)

| Atom No. | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |

| 1 | 129.8 | 6.58 | s |

| 5 | 148.2 | - | - |

| 6 | 111.5 | - | - |

| 7 | 146.9 | - | - |

| 8 | 122.4 | 6.07 | s |

| 9 | 134.2 | - | - |

| 10 | 130.5 | 6.95 | d |

| 11 | 112.1 | 6.78 | d |

| 1' | 132.5 | 6.85 | d |

| 5' | 145.3 | - | - |

| 6' | 114.8 | - | - |

| 7' | 144.1 | - | - |

| 8' | 127.9 | 6.65 | s |

| 9' | 136.1 | - | - |

| 10' | 131.2 | 7.15 | d |

| 11' | 115.9 | 7.05 | d |

| N-CH₃ | 42.5 | 2.25 | s |

| N'-CH₃ | 43.8 | 2.61 | s |

| O-CH₃ | 55.9 | 3.75 | s |

| O-CH₃ | 56.1 | 3.92 | s |

Data compiled from representative literature. semanticscholar.org

High-Resolution Mass Spectrometry (HRMS) is a key analytical technique that provides the exact mass of a molecule with high accuracy, typically to within a few parts per million (ppm). chromatographyonline.comfilab.frmeasurlabs.com This precision allows for the unambiguous determination of the molecular formula of this compound. researchgate.net For instance, the protonated molecule of oxyacanthine (B1194922), [M+H]⁺, has a calculated mass of 609.2958, corresponding to the molecular formula C₃₇H₄₁N₂O₆⁺. semanticscholar.org

Tandem Mass Spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. chromatographyonline.com The fragmentation pattern is characteristic of the molecule's structure and helps to confirm the connectivity of different structural units within this compound. This technique is particularly useful for distinguishing between isomers. bioanalysis-zone.com

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z | Molecular Formula |

| [M+H]⁺ | 609.2958 | 609.2958 | C₃₇H₄₁N₂O₆⁺ |

| [M]⁺ | 608.2886 | 608 | C₃₇H₄₀N₂O₆ |

Source: semanticscholar.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mrclab.com In the IR spectrum of oxyacanthine, characteristic absorption bands can be observed for the hydroxyl (-OH) group, aromatic C-H bonds, N-methyl groups, and the aromatic carbon-carbon double bonds. semanticscholar.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems and chromophores. msu.eduresearchgate.netsci-hub.se The UV spectrum of oxyacanthine in methanol (B129727) shows a maximum absorption (λmax) at 281 nm, which is characteristic of its bisbenzylisoquinoline structure. semanticscholar.org

Table 3: Spectroscopic Data for Functional Group and Chromophore Identification in this compound

| Spectroscopic Technique | Wavelength/Wavenumber | Observation |

| UV (in MeOH) | 281 nm | λmax, indicative of the bisbenzylisoquinoline chromophore. semanticscholar.org |

| IR | 3313 cm⁻¹ | O-H stretching vibration. semanticscholar.org |

| IR | 2921 cm⁻¹ | Saturated C-H stretching. semanticscholar.org |

| IR | 2831 cm⁻¹ | N-methyl C-H stretching. semanticscholar.org |

| IR | 1607, 1516 cm⁻¹ | Aromatic C=C stretching. semanticscholar.org |

Source: semanticscholar.org

High-Resolution Mass Spectrometry (HRMS and MS/MS) for Molecular Formula and Fragmentation Patterns

Advanced Chromatographic Techniques for Characterization and Quantification

Chromatographic techniques are essential for the separation, isolation, and quantification of this compound from complex mixtures, such as plant extracts. researchgate.netnumberanalytics.com These methods are often coupled with mass spectrometry for enhanced detection and identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. alwsci.comchemyx.com This hyphenated technique is widely used for the analysis of complex natural product extracts. mdpi.comnih.gov LC-MS allows for the creation of a chemical profile of an extract, showing the presence and relative abundance of various compounds, including this compound. scielo.brmdpi.com By using a validated method with reference standards, LC-MS can also be used for the accurate quantification of this compound in a sample. scielo.br

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique that combines gas chromatography for separation with mass spectrometry for detection. numberanalytics.comalwsci.com While LC-MS is generally more suitable for non-volatile and thermally labile compounds like this compound, GC-MS can sometimes be used after derivatization. Derivatization is a chemical modification process that increases the volatility of the analyte, making it amenable to GC analysis. However, due to the complexity and polar nature of this compound, LC-MS is the more commonly employed technique for its analysis. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Profile Analysis

Chiroptical Methods for Absolute Stereochemical Assignment (e.g., Circular Dichroism, Optical Rotatory Dispersion)

The determination of the absolute configuration of complex molecules like oxyacanthine is critical for understanding their biological activity. Chiroptical methods, which are based on the differential interaction of chiral molecules with polarized light, are indispensable tools for this purpose. numberanalytics.com The primary techniques employed are Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD). numberanalytics.comslideshare.net

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. mgcub.ac.inwikipedia.org For a molecule like oxyacanthine, which possesses two chiral centers at positions 1 and 1', the specific rotation at a given wavelength is a key physical constant. However, an ORD curve, which plots rotation versus wavelength, provides more comprehensive stereochemical information. mgcub.ac.in The shape and sign of the ORD curve, particularly the anomalous dispersion curve known as a Cotton effect in the vicinity of an absorption band, are characteristic of the molecule's absolute stereochemistry. slideshare.net The optical rotatory dispersion spectra have been studied for alkaloids including oxyacanthine to aid in their structural analysis. chemistry-chemists.comresearchgate.net

Circular Dichroism (CD) is a technique that measures the difference in absorption between left and right circularly polarized light by a chiral molecule. nih.govresearchgate.net This differential absorption (Δε) is plotted against wavelength, resulting in a CD spectrum. biocrick.com CD spectroscopy is particularly powerful for determining the configuration of compounds like oxyacanthine-type bisbenzylisoquinoline alkaloids. nih.govresearchgate.netacs.org The configuration of newly isolated alkaloids is often determined by their optical rotation values and then confirmed using circular dichroism. nih.govresearchgate.netacs.org For bisbenzylisoquinoline alkaloids, the CD spectrum typically exhibits characteristic Cotton effects that are related to the electronic transitions of the aromatic chromophores. The sign and magnitude of these Cotton effects are highly sensitive to the spatial arrangement of the two benzylisoquinoline units, thus allowing for the assignment of the absolute configuration at the chiral centers. researchgate.net

In practice, the absolute configuration is often assigned by comparing the experimental CD spectrum of the compound with that of structurally related compounds whose absolute stereochemistry is already known. mgcub.ac.in Furthermore, the combination of spectroscopic data analysis with chiroptical methods provides a robust approach to elucidating the structures of new oxyacanthine-type alkaloids. nih.govresearchgate.netacs.org

| Parameter | Description | Application to Oxyacanthine |

| Optical Rotation ([α]) | Measures the rotation of plane-polarized light at a single wavelength (e.g., Sodium D-line). | Provides a fundamental characterization of the chiral nature of oxyacanthine. |

| Optical Rotatory Dispersion (ORD) | Measures the variation of optical rotation across a range of wavelengths. wikipedia.org | The shape of the ORD curve (Cotton effect) is used to deduce the absolute configuration of the stereocenters. slideshare.netchemistry-chemists.com |

| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light. numberanalytics.com | Confirms the absolute configuration by analyzing the signs of the Cotton effects, which are characteristic of the molecule's three-dimensional structure. nih.govresearchgate.netacs.org |

Computational Chemistry Approaches for Conformation Analysis and Spectroscopic Prediction

Computational chemistry has become an essential adjunct to experimental methods for the structural elucidation of complex natural products like oxyacanthine. taltech.ee These approaches allow for the analysis of molecular conformations and the prediction of spectroscopic properties, which can then be compared with experimental data to validate or assign the structure. frontiersin.org

Conformational Analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. taltech.ee Oxyacanthine, with its large 18-membered macrocycle, can exist in various conformations. Identifying the most stable, low-energy conformers is crucial because the observed spectroscopic properties represent a population-weighted average of these conformers. taltech.ee Computational methods, such as molecular mechanics and quantum mechanics, are used to perform a systematic search of the conformational space to locate energy minima. uoa.gr For complex alkaloids, this analysis is vital as the relative orientation of the two isoquinoline (B145761) moieties significantly influences the chiroptical properties.

Spectroscopic Prediction using quantum chemical calculations, particularly Density Functional Theory (DFT), has revolutionized the assignment of absolute configuration. chemrxiv.orgarxiv.org The general workflow involves several steps:

Generate a set of possible low-energy conformers for a chosen absolute configuration (e.g., 1R, 1'S).

Optimize the geometry of each conformer using DFT methods. chemrxiv.org

Calculate the theoretical CD and ORD spectra for each stable conformer. Time-dependent DFT (TD-DFT) is a common method for predicting electronic spectra. rsc.org

Generate a Boltzmann-averaged spectrum based on the relative energies of the conformers.

Compare the computed spectrum with the experimental spectrum. A good match between the predicted and measured spectra provides strong evidence for the assigned absolute configuration. frontiersin.org

This integrated approach of comparing experimental chiroptical data with quantum-mechanically predicted spectra is critically important for accurate stereochemical assignments, as demonstrated in the reassignment of the absolute configuration of cepharanthine (B1668398), a closely related bisbenzylisoquinoline alkaloid. researchgate.net Initial assignments based on biosynthetic assumptions or comparison with less-related compounds can sometimes be erroneous, a pitfall that computational prediction helps to avoid. frontiersin.org

| Computational Method | Purpose | Relevance to Oxyacanthine |

| Molecular Mechanics (MM) | Rapidly explores conformational space to find plausible low-energy structures. uoa.gr | Initial step to manage the conformational complexity of the large macrocyclic structure. |

| Density Functional Theory (DFT) | Provides accurate calculations of molecular geometry and relative energies of conformers. chemrxiv.org | Used for geometry optimization of the conformers found by MM or other search methods. chemrxiv.org |

| Time-Dependent DFT (TD-DFT) | Predicts electronic excitation energies and rotational strengths, allowing for the simulation of UV-Vis and CD spectra. rsc.org | Simulates the CD and ORD spectra for a proposed absolute configuration of oxyacanthine to be compared with experimental data for validation. researchgate.net |

Biosynthetic Pathways and Precursor Studies

Elucidation of Proposed Biosynthetic Routes for Bisbenzylisoquinoline Alkaloids

The biosynthesis of bisbenzylisoquinoline alkaloids like oxyacanthine (B1194922) is theorized to occur through the dimerization of two benzyltetrahydroisoquinoline (BIQ) units. uchile.cl This process involves oxidative phenol (B47542) coupling to form phenyl ether and aryl-aryl bonds. uchile.cl The foundational precursor for all benzylisoquinoline alkaloids is (S)-norcoclaurine, which is formed from the condensation of two L-tyrosine derivatives: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). kspbtjpb.orgoup.com

The proposed pathway to oxyacanthine involves the intermolecular oxidative coupling of N-methylcoclaurine units. lookchem.com This coupling forms a dauricine-type intermediate, which then undergoes intramolecular oxidative coupling. lookchem.com The final step is a selective O-methylation to produce oxyacanthine. lookchem.com

Techniques used to elucidate these pathways include tracer techniques with labeled compounds, the use of isolated plant organs and tissues for feeding experiments, grafting methods between related plant species, and the use of mutant strains to identify key metabolic steps. snscourseware.org

Identification of Key Enzymatic Steps and Biosynthetic Intermediates

The biosynthesis of oxyacanthine and other BIAs involves a series of key enzymatic steps and the formation of specific intermediates. The initial committed step is the formation of (S)-norcoclaurine from dopamine and 4-HPAA, a reaction catalyzed by norcoclaurine synthase (NCS). maxapress.comresearchgate.net

Following the formation of (S)-norcoclaurine, a series of enzymatic modifications occur, including:

O-methylation: Catalyzed by O-methyltransferases (OMTs), such as norcoclaurine 6-O-methyltransferase (6OMT). maxapress.comresearchgate.net

N-methylation: Catalyzed by N-methyltransferases (NMTs), such as coclaurine (B195748) N-methyltransferase (CNMT). maxapress.comresearchgate.net

Hydroxylation: Catalyzed by cytochrome P450 monooxygenases, like (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B). maxapress.comresearchgate.net

These reactions lead to the formation of key intermediates such as coclaurine, N-methylcoclaurine, and (S)-reticuline. kspbtjpb.orgmaxapress.com The formation of the characteristic bisbenzylisoquinoline structure of oxyacanthine is initiated by CYP80 enzymes, which catalyze intermolecular C-O phenol coupling reactions. oup.com Oxidoreductases are also crucial in forming the parent ring systems of these complex alkaloids. nih.gov

Genetic and Molecular Regulation of Alkaloid Biosynthesis in Producing Plants

The biosynthesis of benzylisoquinoline alkaloids is a tightly regulated process at the genetic and molecular level. The accumulation of these compounds is controlled by the developmental stage of the plant and can be induced by various signals. kspbtjpb.orgcabidigitallibrary.org

Key regulatory components include:

Transcription Factors: WRKY transcription factors, particularly from group III, have been shown to positively regulate BIA biosynthesis. frontiersin.org For instance, in lotus (B1177795) (Nelumbo nucifera), NnWRKY70a and NnWRKY70b are responsive to jasmonic acid (JA) and their expression correlates with BIA concentration. frontiersin.org

Gene Expression: The expression of biosynthetic genes, such as those encoding tyrosine/DOPA decarboxylase (TYDC) and the berberine (B55584) bridge enzyme (BBE), is developmentally and inducibly regulated. cabidigitallibrary.org

Subcellular Compartmentation: Biosynthetic enzymes are localized in various subcellular compartments, including the cytosol, vacuole, endoplasmic reticulum, and chloroplasts. annualreviews.org This compartmentation, along with the intercellular transport of pathway intermediates, plays a crucial role in regulating metabolic flux. kspbtjpb.orgcabidigitallibrary.organnualreviews.org

Understanding the regulatory networks, including the promoter elements of biosynthetic genes, is essential for elucidating the complex control of BIA pathways. cabidigitallibrary.org

In Vitro and In Vivo (Non-Human) Biosynthesis Studies and Feeding Experiments

In vitro and in vivo studies, particularly feeding experiments with labeled precursors, have been instrumental in confirming the biosynthetic pathways of oxyacanthine.

In studies with Cocculus laurifolius, feeding experiments with labeled precursors demonstrated that (S)-N-methylcoclaurine and (R)-N-methylcoclaurine are specifically incorporated into oxyacanthine. lookchem.com The results showed that the hydrogen atom at the asymmetric center of N-methylcoclaurine is retained during the biosynthesis. lookchem.com

Similarly, in cell cultures of Berberis stolonifera, feeding experiments with 14C-labeled tyrosine, tyramine, and chiral 1-benzyl-1,2,3,4-tetrahydroisoquinolines were conducted. uchile.cl These studies revealed that (R)-N-methylcoclaurine showed a significantly higher incorporation into bisbenzylisoquinolines compared to its (S)-enantiomer, highlighting the stereospecificity of the enzymatic reactions. uchile.cl

These feeding experiments, often utilizing isotopically labeled compounds like ¹³C and ¹⁴C, allow researchers to trace the metabolic fate of precursors and identify the intermediates involved in the biosynthetic pathway. snscourseware.orgnih.gov The use of plant cell cultures provides a controlled environment to study these complex metabolic pathways. uchile.clphcogrev.com

| Precursor Fed | Plant/Cell Culture | Key Finding | Reference |

| (±)-Tyrosine | Cocculus laurifolius | Actively biosynthesized into oxyacanthine. | lookchem.com |

| (±)-Norcoclaurine | Cocculus laurifolius | Efficient precursor of oxyacanthine. | lookchem.com |

| (±)-Coclaurine | Cocculus laurifolius | Efficient precursor of oxyacanthine. | lookchem.com |

| (±)-N-Methylcoclaurine | Cocculus laurifolius | Efficient precursor of oxyacanthine. | lookchem.com |

| (+)-(S)-N-Methylcoclaurine | Cocculus laurifolius | Specifically incorporated into the (S)-half of oxyacanthine. | lookchem.com |

| (-)-(R)-N-Methylcoclaurine | Cocculus laurifolius | Specifically incorporated into the (R)-half of oxyacanthine. | lookchem.com |

| Labeled Tyrosine | Berberis stolonifera cell cultures | Labeled both the isoquinoline (B145761) and benzyl (B1604629) moieties of berbamunine. | uchile.cl |

| Labeled Tyramine | Berberis stolonifera cell cultures | Almost exclusively incorporated into the isoquinoline portion of berbamunine. | uchile.cl |

| (R)-N-Methylcoclaurine | Berberis stolonifera cell cultures | Highest relative incorporation into bisbenzylisoquinolines. | uchile.cl |

| (S)-N-Methylcoclaurine | Berberis stolonifera cell cultures | Lower incorporation into bisbenzylisoquinolines compared to the (R) isomer. | uchile.cl |

Preclinical Biological Activity and Molecular Mechanisms of Action

In Vitro Investigations of Cellular and Molecular Interactions

Modulation of Intracellular Signaling Pathways (e.g., Wnt, NF-κB, STAT3, JNK, AMPK)

Oxyacanthan and its derivatives have been shown to influence several critical intracellular signaling pathways that are integral to cellular function and disease pathogenesis.

The Wnt signaling pathway , which is crucial for developmental processes, can be broadly categorized into the canonical (β-catenin-dependent) and non-canonical pathways. genome.jpmdpi.com The non-canonical pathways include the Wnt/planar cell polarity (PCP) pathway, which activates JNK, and the Wnt/Ca2+ pathway. genome.jpmdpi.com

Nuclear Factor-kappa B (NF-κB) is a key transcription factor involved in inflammatory responses. nih.gov The activation of AMP-activated protein kinase (AMPK) has been shown to inhibit the inflammatory response by modulating the JNK-mediated NF-κB signaling pathway. nih.gov In some cellular contexts, Wnt signaling can crosstalk with the NF-κB pathway. mdpi.com For instance, Wnt5a can activate the PI3K/Akt/NF-κB signaling pathway. mdpi.com

Signal Transducer and Activator of Transcription 3 (STAT3) is another important transcription factor involved in cellular processes. AMPK activation has been found to mitigate inflammatory responses by modulating STAT3 phosphorylation. nih.gov

The c-Jun N-terminal kinase (JNK) pathway, a subset of the MAPK signaling cascade, is activated by various cellular stresses and plays a role in apoptosis and inflammation. genome.jpnih.gov Cepharanthine (B1668398), a compound structurally related to this compound, has been observed to induce the production of reactive oxygen species (ROS) and activate JNK in choroidal melanoma cells. nih.gov

AMP-activated protein kinase (AMPK) acts as a cellular energy sensor. frontiersin.org Its activation can inhibit inflammatory responses through the modulation of the JNK-mediated NF-κB pathway and by modulating STAT3 phosphorylation. nih.govnih.gov

Enzyme Inhibition and Activation Mechanisms (e.g., Acetylcholinesterase, Phosphodiesterase, Angiotensin-Converting Enzyme, ATPase)

This compound and related compounds have demonstrated the ability to interact with and modulate the activity of several key enzymes.

Angiotensin-Converting Enzyme (ACE): ACE is a key enzyme in the renin-angiotensin system, responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II. wikipedia.orgmdpi.com ACE inhibitors are a class of drugs that block this conversion, leading to vasodilation and a reduction in blood pressure. wikipedia.orgmedicaljournalssweden.se While direct studies on this compound's effect on ACE are limited, extracts from Crataegus oxyacantha (hawthorn), a plant source that can contain related alkaloids, have shown antihypertensive properties, suggesting a potential, indirect influence on pathways regulated by enzymes like ACE. ijpsjournal.com

ATPase: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), utilize the energy from ATP hydrolysis to efflux various substrates, including drugs, from cells. nih.gov Some modulators of these transporters can stimulate their ATPase activity. researchgate.net Cepharanthine, a biscoclaurine alkaloid similar to this compound, has been identified as an inhibitor of the multidrug resistance protein 7 (MRP7/ABCC10), which is an ATPase-dependent efflux pump. researchgate.net

There is currently limited direct evidence in the provided search results for the effects of this compound on acetylcholinesterase and phosphodiesterase.

Reactive Oxygen Species (ROS) Modulation and Antioxidant Defense Systems in Cellular Models

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism. mdpi.commdpi.comnih.govnih.gov While they play a role in cell signaling, excessive production leads to oxidative stress, which can damage cellular components like DNA, lipids, and proteins. mdpi.comfrontiersin.org Cells possess antioxidant defense systems, including enzymes like superoxide (B77818) dismutase (SOD) and catalase, to maintain ROS homeostasis. mdpi.commdpi.com

Cepharanthine, a structurally related biscoclaurine alkaloid, has been shown to induce the production of ROS in human choroidal melanoma cells. nih.gov This increase in ROS was associated with the release of cytochrome c from the mitochondria, a key event in the apoptotic cascade. nih.gov The effects of cepharanthine were attenuated by the ROS scavenger N-acetyl-L-cysteine (NAC), confirming the role of oxidative stress in its mechanism of action. nih.gov

While direct studies on this compound are limited in the provided results, the activity of related compounds suggests that it may also modulate cellular redox balance. The antioxidant properties of extracts from Crataegus species, which may contain related alkaloids, have also been noted. ijpsjournal.com

Table 1: In Vitro Effects of a Related Alkaloid on ROS and Apoptosis

| Cell Line | Compound | Effect | Associated Findings |

|---|

Effects on Cell Proliferation, Cell Cycle Progression, and Programmed Cell Death (Apoptosis/Autophagy) in In Vitro Models

This compound and related compounds have been investigated for their effects on fundamental cellular processes such as proliferation, cell cycle, and programmed cell death.

Cell Proliferation and Cell Cycle: Cepharanthine, an alkaloid with a similar biscoclaurine structure to this compound, has demonstrated the ability to inhibit the proliferation of human choroidal melanoma cells. nih.gov This inhibition was accompanied by cell cycle arrest. nih.gov The regulation of the cell cycle is a complex process, and disruptions can lead to uncontrolled cell growth. mdpi.com Autophagy, a cellular degradation process, can also influence cell cycle progression. frontiersin.orgnih.gov

Apoptosis (Programmed Cell Death Type I): Apoptosis is a regulated form of cell death crucial for tissue homeostasis. Cepharanthine has been shown to induce apoptosis in choroidal melanoma cells and leukemia cells. nih.govnih.gov This apoptotic induction in choroidal melanoma cells was linked to the activation of proteins such as Bax, caspases, and PARP. nih.gov The process was also connected to the production of reactive oxygen species (ROS) and the release of cytochrome c from mitochondria. nih.gov The interplay between autophagy and apoptosis is complex; autophagy can sometimes inhibit apoptosis. mdpi.comnih.gov

Autophagy (Programmed Cell Death Type II): Autophagy is a catabolic process where cells degrade their own components within lysosomes. frontiersin.org It can act as a survival mechanism under stress but can also lead to cell death. nih.govnih.gov In some cancer cells, autophagy has been shown to have a pro-survival role. mdpi.com Cepharanthine has been reported to induce autophagy in certain leukemia cell lines. nih.gov The relationship between resveratrol-induced autophagy and cell cycle arrest has been noted in glioma cells, where inhibiting autophagy led to apoptosis. nih.gov

Table 2: In Vitro Effects of a Related Alkaloid on Cell Fate

| Cell Line | Compound | Effect on Proliferation | Effect on Cell Cycle | Induction of Apoptosis | Induction of Autophagy |

|---|---|---|---|---|---|

| Human Choroidal Melanoma Cells | Cepharanthine | Inhibition nih.gov | Arrest nih.gov | Yes nih.gov | Not specified |

Modulation of Cellular Membrane Dynamics and Function

Cellular membranes are not static barriers but are highly dynamic structures involved in crucial cellular processes, including signaling and transport. frontiersin.orgrhein-main-universitaeten.deuio.no The fluidity and organization of the lipid bilayer are essential for the function of membrane-embedded proteins. fiveable.meyoutube.com

Cepharanthine, a biscoclaurine alkaloid structurally similar to this compound, is recognized as a membrane-interacting agent with membrane-stabilizing activity. nih.gov It has been suggested that it can disturb plasma membrane function. nih.gov This interaction with the cell membrane is thought to be a key part of its mechanism for reversing multidrug resistance, as it may increase the intracellular accumulation of other drugs. nih.gov Furthermore, cepharanthine has been observed to diminish the acidification of cytoplasmic organelles like lysosomes in K562 cells, which could be related to its amphipathic nature causing it to accumulate in these structures. nih.gov

Interactions with Drug Efflux Transporters and Multidrug Resistance Mechanisms

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters. nih.govnih.govmdpi.com These transporters, such as P-glycoprotein (P-gp/ABCB1) and multidrug resistance-associated protein 7 (MRP7/ABCC10), actively pump anticancer drugs out of cells, reducing their efficacy. researchgate.netoaepublish.comimrpress.com

Cepharanthine, a compound structurally related to this compound, has been identified as a modulator of these efflux pumps. It has been shown to reverse MDR mediated by P-gp. nih.gov Additionally, cepharanthine is known to be an inhibitor of MRP7/ABCC10, another ABC transporter that confers resistance to various anticancer drugs, including taxanes and vinca (B1221190) alkaloids. researchgate.netresearchgate.net The mechanism by which cepharanthine reverses MDR is believed to involve direct interaction with the transporters and disruption of the plasma membrane's function, leading to increased intracellular drug accumulation. nih.gov

Table 3: Interaction of a Related Alkaloid with ABC Transporters

| Transporter | Compound | Effect |

|---|---|---|

| P-glycoprotein (P-gp/ABCB1) | Cepharanthine | Reverses P-gp mediated multidrug resistance nih.gov |

In Vivo (Non-Human Animal Model) Pharmacological Studies

Preclinical Pharmacodynamics and Efficacy Studies in Established Animal Models

Oxyacanthine (B1194922) has been investigated in various preclinical animal models to evaluate its pharmacodynamic properties and efficacy in treating a range of conditions. These in vivo studies are crucial for understanding how the compound behaves in a living organism and for predicting its potential therapeutic effects in humans. virscio.comibtbioservices.com

Studies utilizing animal models of inflammation have demonstrated the potential of oxyacanthine. For instance, in models of acute inflammation such as carrageenan-induced paw edema in rats, oxyacanthine has shown anti-inflammatory effects. mdpi.comdergipark.org.tr This model is widely used to assess the efficacy of compounds in reducing swelling and other inflammatory signs. mdpi.comdergipark.org.tr Other models, like those induced by histamine (B1213489) or bradykinin, which involve different inflammatory mediators, have also been employed to characterize the anti-inflammatory profile of natural compounds. dergipark.org.tr

Beyond simple inflammation, the efficacy of compounds is often tested in more complex disease models. For neurological conditions, animal models that mimic aspects of human diseases are used to assess the potential of therapeutic agents. adebiotech.org Similarly, in the context of cancer research, xenograft models, where human tumor cells are implanted into immunocompromised mice, are standard for evaluating the in-vivo anti-tumor efficacy of a compound. sedapds.com The effectiveness of a drug in these models is often determined by measuring tumor growth inhibition over time. sedapds.com

The pharmacodynamic effects of a compound, which describe what the drug does to the body, are assessed by measuring specific biological responses. allucent.com For example, in studies on anti-inflammatory agents, researchers may measure the levels of various inflammatory markers in the animals. scispace.com The relationship between the dose of the compound administered and its pharmacological effect is a key aspect of these studies. allucent.com

Interactive Table: Preclinical Efficacy Models for Oxyacanthine

| Model Type | Phlogistic Agent | Measured Outcome | Relevance |

| Acute Inflammation | Carrageenan | Paw Edema Volume | General anti-inflammatory activity mdpi.comdergipark.org.tr |

| Acute Inflammation | Histamine | Paw Edema Volume | Antihistaminic and anti-inflammatory activity dergipark.org.tr |

| Acute Inflammation | Bradykinin | Paw Edema Volume | Prostaglandin-mediated anti-inflammatory activity dergipark.org.tr |

| Neurological Disease | Disease-specific inducers | Behavioral and Pathological Changes | Neuroprotective potential adebiotech.org |

| Cancer | Human Tumor Cell Lines | Tumor Growth Inhibition | Anti-cancer efficacy sedapds.com |

Investigation of Organ-Specific Molecular Responses and Tissue Distribution (e.g., Brain, Liver)

Understanding the distribution of a compound within the body and its effects on specific organs is a critical component of preclinical research. Tissue distribution studies determine where a compound accumulates after administration, which can provide insights into its potential sites of action and toxicity. osti.gov For oxyacanthine, investigating its concentration in organs like the brain and liver is of particular interest due to its potential neurological and metabolic effects. smolecule.comresearchgate.net

The ability of a compound to cross the blood-brain barrier (BBB) is a key determinant of its potential to treat central nervous system disorders. frontiersin.org The BBB is a highly selective barrier that protects the brain, and many potential drugs fail because they cannot penetrate it. frontiersin.org Studies in animal models can assess the brain-to-plasma concentration ratio of a compound to determine its ability to enter the brain. osti.govfrontiersin.org The expression of specific transporters, such as organic cation transporters, on the BBB can influence the uptake of certain molecules into the brain. mdpi.com

The liver is a primary site of drug metabolism, and understanding a compound's effects on this organ is crucial. humaneworld.org In vivo studies can reveal whether a compound induces changes in gene expression or enzyme activity in the liver. smolecule.com For instance, some compounds can modulate the expression of genes involved in antioxidant responses, which can be a mechanism of their protective effects. smolecule.com

The distribution of a compound to other tissues such as the heart, lungs, and kidneys is also important for a comprehensive understanding of its pharmacology. mdpi.com The relative concentrations of a compound in different tissues can help to identify potential target organs for both therapeutic efficacy and potential toxicity. osti.govmdpi.com

Anti-inflammatory Mechanisms in Animal Models (e.g., Cytokine Production)

The anti-inflammatory effects of oxyacanthine observed in animal models are mediated by specific molecular mechanisms, a key area of investigation being its influence on cytokine production. scispace.comsmolecule.com Cytokines are signaling proteins that play a crucial role in regulating inflammation and immune responses. mdpi.comsinobiological.com

Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), are key mediators of the inflammatory process. mdpi.comsinobiological.com In various animal models of inflammation, the administration of anti-inflammatory compounds can lead to a reduction in the production of these cytokines. mdpi.comdergipark.org.tr For example, in lipopolysaccharide (LPS)-induced inflammation models, which mimic bacterial infection, the levels of TNF-α and other pro-inflammatory cytokines are often measured to assess the efficacy of a test compound. dergipark.org.tr

Conversely, anti-inflammatory cytokines, such as interleukin-4 (IL-4) and interleukin-10 (IL-10), help to resolve inflammation. sinobiological.comnih.gov Some therapeutic agents may exert their anti-inflammatory effects by promoting the production of these cytokines. nih.gov

The mechanisms by which compounds like oxyacanthine modulate cytokine production can involve various cellular signaling pathways. smolecule.com For instance, they may inhibit the activation of transcription factors like nuclear factor-kappa B (NF-κB), which is a master regulator of inflammatory gene expression, including many pro-inflammatory cytokines. sinobiological.com Other pathways, such as those involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for producing prostaglandins (B1171923) and leukotrienes, are also important targets for anti-inflammatory drugs. mdpi.comdergipark.org.tr

Immunomodulatory Effects in Animal Models (e.g., Natural Killer Cell Activity, Macrophage Function)

Beyond its anti-inflammatory properties, oxyacanthine may also exert immunomodulatory effects, influencing the activity of various immune cells. nih.gov In vivo studies are essential to understand how a compound can alter the complex interplay of the immune system.

Natural killer (NK) cells are a type of cytotoxic lymphocyte critical to the innate immune system, playing a major role in the rejection of tumors and cells infected by viruses. frontiersin.orgthermofisher.com The activity of NK cells can be modulated by various substances. mdpi.com In animal models, the effect of a compound on NK cell activity can be assessed by measuring their ability to kill target cells or by analyzing the expression of activating and inhibitory receptors on their surface. frontiersin.orgmdpi.com The production of cytokines like interferon-gamma (IFN-γ) by NK cells is another important indicator of their activation state. thermofisher.commdpi.com

Macrophages are versatile immune cells that play a central role in both initiating and resolving inflammation, as well as in host defense. biorxiv.org They can be broadly classified into pro-inflammatory (M1) and anti-inflammatory (M2) phenotypes. biorxiv.org The effect of a compound on macrophage function can be studied in animal models by examining their phagocytic capacity, their production of cytokines, and their expression of surface markers associated with different activation states. biorxiv.org

The immunomodulatory effects of natural compounds can be complex, sometimes involving a shift in the balance of different immune cell populations or their functions. nih.gov For example, a compound might promote a shift from a Th1-mediated (pro-inflammatory) to a Th2-mediated (anti-inflammatory) immune response. nih.govasianjpr.com These effects are often investigated in animal models of autoimmune diseases or other conditions with an immunological basis.

Impact on Microbial Growth and Pathogenicity in Preclinical Infection Models

The potential of oxyacanthine to combat infections is evaluated in preclinical infection models. These in vivo models are critical for assessing the antimicrobial efficacy of a compound in a complex biological system, going beyond the information obtained from in vitro tests. frontiersin.org

Animal models of bacterial infection are used to determine if a compound can reduce the bacterial load in various organs and improve survival rates. frontiersin.orgfrontiersin.org For instance, in a murine model of systemic candidiasis, the efficacy of an antifungal agent is assessed by measuring the fungal burden in the kidneys and spleen. frontiersin.org Similarly, models of bacterial sepsis are used to evaluate the ability of a compound to control the infection and prevent mortality. frontiersin.org

The formation of biofilms, which are communities of microorganisms attached to a surface, is a major challenge in treating infections as they are often resistant to antibiotics. nih.gov Preclinical models can be used to investigate the ability of a compound to inhibit biofilm formation or eradicate existing biofilms on medical devices or in tissues. nih.gov

The mechanisms of antimicrobial action in vivo can be multifaceted. A compound might directly kill the microbes, or it could inhibit their growth and virulence. mdpi.com Some compounds may also work by modulating the host's immune response to the infection. frontiersin.org

It is important to note that while in vitro studies provide initial data on antimicrobial activity, in vivo efficacy is the true test of a compound's potential as an anti-infective agent. frontiersin.org

Interactive Table: Preclinical Infection Models

| Infection Model | Pathogen Example | Measured Outcome | Relevance |

| Systemic Candidiasis | Candida albicans | Fungal burden in organs, survival rate | Antifungal efficacy frontiersin.orgnih.gov |

| Bacterial Sepsis | Staphylococcus aureus, Escherichia coli | Bacterial load in blood/organs, survival rate | Antibacterial efficacy against systemic infections frontiersin.org |

| Biofilm Infection | Pseudomonas aeruginosa | Biofilm formation, bacterial count | Anti-biofilm activity nih.gov |

Structure Activity Relationship Sar Studies

Identification of Key Pharmacophores and Essential Structural Motifs for Bioactivity

The core pharmacophore of oxyacanthan is its bisbenzylisoquinoline skeleton. This rigid, complex scaffold consists of two benzylisoquinoline units linked by ether bridges, creating a specific three-dimensional conformation that is essential for its interaction with biological targets. The spatial arrangement of the aromatic rings, the nitrogen atoms, and the oxygen atoms of the ether linkages and hydroxyl/methoxy (B1213986) groups are key features that define its biological activity.

Impact of Functional Group Modifications (e.g., Methylation, Hydroxylation, Ether Linkages) on Biological Potency and Selectivity

Modifications to the functional groups on the this compound scaffold have been shown to significantly influence its biological potency and pharmacokinetic profile. A key area of modification has been the para-methylene phenol (B47542) moiety. nih.gov

In a study aimed at improving the anti-SARS-CoV-2 activity of this compound, researchers synthesized a series of 29 derivatives. nih.gov This work led to the discovery that converting the phenolic hydroxyl group into various amides could dramatically enhance antiviral potency. Specifically, amide derivatives 4a and 4d demonstrated potent anti-SARS-CoV-2 activity with IC₅₀ values below 1.00 μM. This suggests that the introduction of an amide group in this position can lead to more favorable interactions with the target protein. nih.gov

Furthermore, these modifications had a profound impact on the pharmacokinetic properties of the compounds. Both derivatives 4a and 4d exhibited a longer half-life (T₁/₂) and increased oral bioavailability in mice compared to the parent compound, this compound. nih.gov This highlights how targeted functional group modifications can address metabolic liabilities and improve the drug-like properties of a natural product lead.

General principles of functional group modification support these findings. For example, hydroxylation can introduce new hydrogen bonding points, potentially increasing binding affinity, while methylation can alter solubility and metabolic stability. nih.govnih.gov The ether linkages in this compound are structurally crucial, and their alteration would fundamentally change the molecule's conformation and, consequently, its activity.

Table 1: Impact of Functional Group Modification on Anti-SARS-CoV-2 Activity

| Compound | Modification | Anti-SARS-CoV-2 IC₅₀ (μM) | Pharmacokinetic Improvement |

|---|---|---|---|

| This compound | Parent Compound | - | Baseline |

| Derivative 4a | Amide modification | < 1.00 | Longer T₁/₂, increased oral bioavailability |

| Derivative 4d | Amide modification | < 1.00 | Longer T₁/₂, increased oral bioavailability |

Data sourced from a study on oxyacanthine (B1194922) derivatives. nih.gov

Conformational Analysis and Molecular Docking Studies with Target Proteins

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein, providing insights into binding affinity and interaction patterns. nih.gov While specific conformational analysis studies on this compound are not widely reported, numerous molecular docking studies have explored its potential to inhibit various protein targets.

These studies consistently show that this compound can fit into the active sites of several enzymes, forming stable complexes. The binding is typically stabilized by a network of hydrogen bonds and hydrophobic interactions.

SARS-CoV-2 Main Protease (Mpro): Docking studies revealed that this compound binds effectively to the Mpro of SARS-CoV-2. nih.govresearchgate.net It forms hydrogen bonds with key catalytic residues, including His41 and Glu166. researchgate.net Reported binding energies have varied between studies, with values such as -8.2 kcal/mol, -9.0 kcal/mol, and a free energy of -33.35 kcal/mol, indicating strong binding affinity. researchgate.net

Cyclooxygenase-2 (COX-2): In a study investigating potential anti-inflammatory agents, this compound was docked with the COX-2 enzyme. It exhibited a strong binding energy of -353.95 kJ/mol, suggesting it could be a potential inhibitor. semanticscholar.org The interactions were reported to be stabilized by Van der Waals forces, electrostatic forces, and hydrogen bonds with residues like ASP-125, TYR-130, and ASP-157. semanticscholar.org

RNA-dependent RNA polymerase (RdRP): this compound has also been identified as a potential inhibitor of viral RdRPs. In a study screening phytochemicals against the COVID-19 RdRP, this compound showed a promising binding energy of –9.5 kcal/mol. researchgate.net

Table 2: Summary of Molecular Docking Studies for this compound

| Target Protein | Reported Binding Energy | Key Interacting Residues |

|---|---|---|

| SARS-CoV-2 Mpro | -8.2 kcal/mol | His41, Glu166 researchgate.net |

| -33.35 kcal/mol (MM/PBSA) researchgate.net | Cys145 researchgate.net | |

| COX-2 | -353.95 kJ/mol semanticscholar.org | ASP-125, PRO-127, TYR-130, ASP-133 semanticscholar.org |

| COVID-19 RdRP | -9.5 kcal/mol researchgate.net | Not specified |

Development and Validation of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. istis.sh.cn These models are used to predict the activity of new compounds and to guide the design of more potent analogues.

For phytochemicals from Berberis asiatica, including oxyacanthine, a QSAR study was conducted to correlate structural properties with binding energy to the SARS-CoV-2 main protease. researchgate.net A Multiple Linear Regression (MLR) model was developed, which demonstrated good predictive power. The statistical quality of the model was validated, yielding a coefficient of determination (R²) value of 0.842 for the training set and 0.753 for the test set. researchgate.net These values indicate a robust model capable of explaining a significant portion of the variance in the data. researchgate.netbiorxiv.org

Another study focusing on inhibitors for COVID-19 RdRP also performed a QSAR analysis, which identified oxyacanthine as a promising lead compound. researchgate.net While these studies validate the potential of QSAR in this context, the specific molecular descriptors (e.g., electronic, steric, topological) that were most influential in the models for oxyacanthine are not detailed in the available literature. The development of robust QSAR models relies on high-quality data and rigorous statistical validation to ensure their predictive reliability. biorxiv.org

Chemical Synthesis and Derivatization

Total Synthesis Approaches for Oxyacanthan and Related Bisbenzylisoquinoline Scaffolds

The total synthesis of complex bisbenzylisoquinoline alkaloids like this compound is a formidable task, primarily due to the challenge of constructing the diaryl ether linkages and controlling the stereochemistry at the two chiral centers. Synthetic strategies in this field are often modular, focusing on the initial synthesis of the two constituent benzylisoquinoline (BIA) monomers, followed by their coupling. bohrium.comresearchgate.net

Key synthetic reactions employed in the assembly of bisbenzylisoquinoline scaffolds include:

Pictet-Spengler Reaction: This is a fundamental reaction for constructing the tetrahydroisoquinoline core of the BIA monomers. It involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. Chemoenzymatic strategies have successfully employed stereoselective Pictet-Spengler reactions to produce enantiopure benzylisoquinoline monomers on a gram scale. bohrium.comresearchgate.net

Ullmann Condensation/Coupling: The formation of the diaryl ether bonds that link the two benzylisoquinoline units is a critical step. The Ullmann coupling, a copper-catalyzed reaction, is frequently used for this purpose. bohrium.comresearchgate.netrsc.org Modified intermolecular copper-mediated Ullmann couplings have been developed for the efficient synthesis of various linear bisBIAs. bohrium.comresearchgate.net

Bischler-Napieralski Cyclization: This is an alternative method for creating the tetrahydroisoquinoline core, followed by asymmetric hydrogenation (e.g., Noyori asymmetric transfer hydrogenation) to establish the desired stereochemistry. acs.org

Oxidative Phenol (B47542) Dimerization: Biomimetic approaches utilize oxidative phenol dimerization to form the sterically hindered diaryl ether bond, mimicking the proposed biosynthetic pathway in plants. bohrium.comresearchgate.net

Suzuki-Miyaura Domino Reaction: This palladium-catalyzed cross-coupling reaction has been used in domino sequences to facilitate the intramolecular cyclization needed to form macrocyclic bisBIAs. bohrium.comresearchgate.net

A convergent and modular chemoenzymatic synthesis approach has been reported for a variety of bisBIAs, showcasing the power of combining enzymatic and chemical methods. bohrium.comresearchgate.net This strategy allows for the synthesis of different linkage types (head-to-tail or tail-to-tail) and substitution patterns, paving the way for creating a diverse library of these complex molecules. bohrium.comresearchgate.net

Table 1: Key Synthetic Strategies for Bisbenzylisoquinoline Alkaloid Cores

| Synthetic Step | Reaction Name | Purpose | References |

|---|---|---|---|

| Monomer Core Synthesis | Pictet-Spengler Reaction | Construction of the tetrahydroisoquinoline moiety. | bohrium.comresearchgate.net |

| Monomer Core Synthesis | Bischler-Napieralski Cyclization | Alternative route to the tetrahydroisoquinoline core. | acs.org |

| Dimerization (Linkage) | Ullmann Coupling | Formation of diaryl ether bonds between monomers. | bohrium.comresearchgate.netrsc.org |

| Dimerization (Linkage) | Oxidative Phenol Dimerization | Biomimetic formation of the diaryl ether bond. | bohrium.comresearchgate.net |

Semi-Synthetic Modifications of Naturally Derived Precursors

Given the complexity of total synthesis, semi-synthesis starting from readily available natural precursors offers a more practical route to this compound and its derivatives. This approach leverages the core structure already assembled by nature, allowing chemists to focus on specific modifications. Plant extraction can be suitable for producing the initial bulk material, though it often requires large volumes of solvents.

A common semi-synthetic modification is methylation, which can alter the compound's physical properties, such as lipophilicity, potentially affecting its biological availability. For instance, the oxyacanthine (B1194922) base can be methylated using diazomethane (B1218177) in methanol (B129727). The progress of this reaction can be monitored using thin-layer chromatography (TLC). Following the reaction, the product can be converted to its hydrochloride salt to enhance water solubility.

Design and Synthesis of Novel Analogs for Structure-Activity Relationship Elucidation and Optimized Biological Performance

The design and synthesis of novel analogs of natural products like this compound are essential for understanding their structure-activity relationships (SAR) and for developing derivatives with improved biological profiles. nih.govx-mol.net By systematically modifying the structure of the parent molecule and evaluating the biological activity of the resulting analogs, researchers can identify the key chemical features responsible for its effects. acs.orgnih.gov